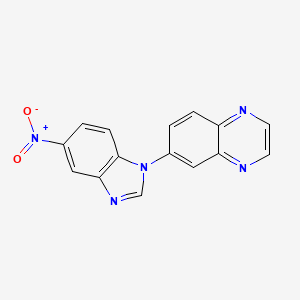
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is a heterocyclic compound that combines the structural features of benzimidazole and quinoxaline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline typically involves the condensation of 5-nitro-1H-benzimidazole with quinoxaline derivatives. One common method includes the reaction of 5-nitro-1H-benzimidazole with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline moiety.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Major Products Formed
Reduction: 6-(5-Amino-1H-benzimidazol-1-yl)quinoxaline.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
作用机制
The mechanism of action of 6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to antimicrobial and antiprotozoal effects . The benzimidazole moiety is known to inhibit various enzymes, contributing to its biological activity .
相似化合物的比较
Similar Compounds
Quinoxaline: A parent compound with similar structural features but lacking the benzimidazole moiety.
Benzimidazole: Another parent compound that forms the basis for many biologically active derivatives.
Quinazoline: A structurally related compound with a fused benzene and pyrimidine ring system.
Uniqueness
6-(5-Nitro-1H-benzimidazol-1-yl)quinoxaline is unique due to the combination of the benzimidazole and quinoxaline moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and other scientific fields .
属性
CAS 编号 |
87967-66-6 |
|---|---|
分子式 |
C15H9N5O2 |
分子量 |
291.26 g/mol |
IUPAC 名称 |
6-(5-nitrobenzimidazol-1-yl)quinoxaline |
InChI |
InChI=1S/C15H9N5O2/c21-20(22)11-2-4-15-14(8-11)18-9-19(15)10-1-3-12-13(7-10)17-6-5-16-12/h1-9H |
InChI 键 |
YYLHJNAPHZMJPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC=CN=C2C=C1N3C=NC4=C3C=CC(=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



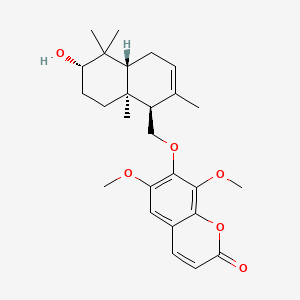
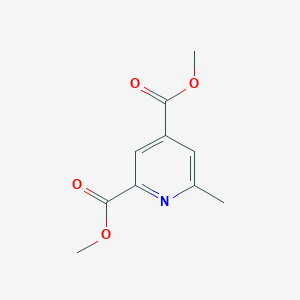
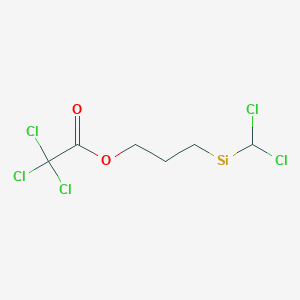
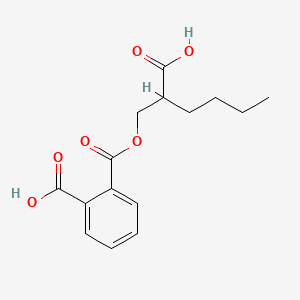
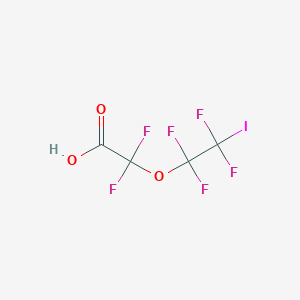
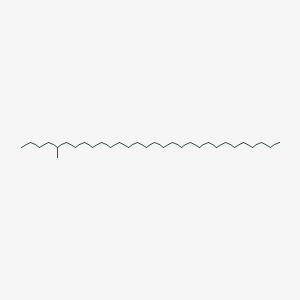
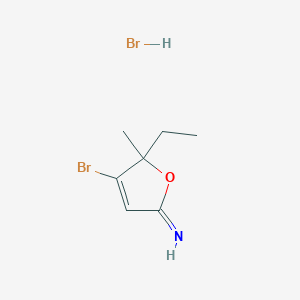
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
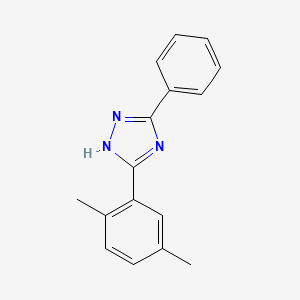
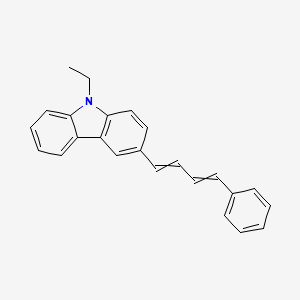
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
